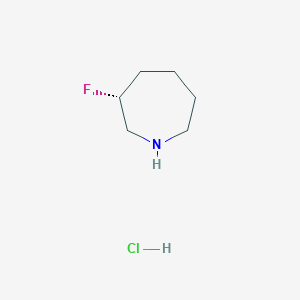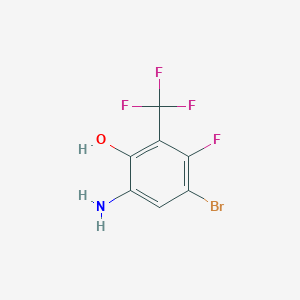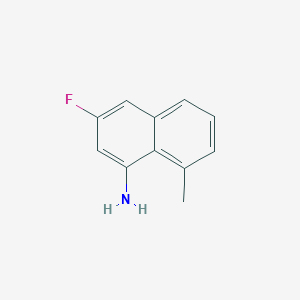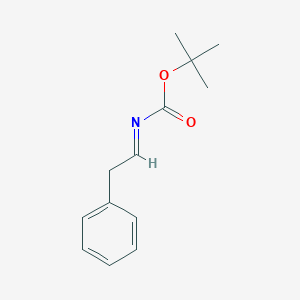![molecular formula C12H10OS2 B12851578 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde is an organic compound with the molecular formula C12H10OS2. It is characterized by the presence of a thiophene ring and a phenyl group substituted with a methylsulfanyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the microwave-assisted synthesis of thiadiazole Schiff base derivatives, which can be adapted for the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of microwave-assisted synthesis can also be scaled up for industrial applications, offering advantages such as reduced reaction times and higher yields .
化学反应分析
Types of Reactions
4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
科学研究应用
4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophene and phenyl groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
相似化合物的比较
Similar Compounds
4-(Methylsulfanyl)thiophenol: Similar in structure but lacks the aldehyde group.
4-(Methylthio)benzenethiol: Another related compound with a similar functional group arrangement.
Uniqueness
4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde is unique due to the combination of its thiophene ring and phenyl group with a methylsulfanyl substitution. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C12H10OS2 |
|---|---|
分子量 |
234.3 g/mol |
IUPAC 名称 |
4-(4-methylsulfanylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS2/c1-14-11-4-2-9(3-5-11)10-6-12(7-13)15-8-10/h2-8H,1H3 |
InChI 键 |
WTXLHSITTSAIOV-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C2=CSC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-5-(8-Oxo-5,6,7,8-tetrahydropyrrolo[2,3-c]azepin-4(1H)-ylidene)imidazolidine-2,4-dione](/img/structure/B12851508.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone](/img/structure/B12851509.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12851524.png)

![2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde](/img/structure/B12851534.png)

![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)

![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)

